molecular formula C10H14BrN3 B8456834 5-Bromo-1,2,3,4-tetrahydro-2-methyl-7,8-isoquinolinediamine

5-Bromo-1,2,3,4-tetrahydro-2-methyl-7,8-isoquinolinediamine

Cat. No. B8456834
M. Wt: 256.14 g/mol
InChI Key: NHERTAWVYKZHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06703391B2

Procedure details

A solution of the product from Example 60 (1.02 g, 3.49 mmol) in 50 mL THF was treated with Raney nickel (prewashed with acetone followed by THF), and the reaction vessel was purged with H2. After stirring for 2.5 hours, the catalyst was removed by filtration and the filtrate evaporated to give a tan oil. The product was used without further purification.
Name
product
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]([N+:12]([O-])=O)[C:9]([NH2:15])=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH3:16])[CH2:7]2>C1COCC1.[Ni]>[Br:1][C:2]1[CH:11]=[C:10]([NH2:12])[C:9]([NH2:15])=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]([CH3:16])[CH2:7]2

Inputs

Step One
Name
product
Quantity
1.02 g
Type
reactant
Smiles
BrC1=C2CCN(CC2=C(C(=C1)[N+](=O)[O-])N)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction vessel was purged with H2
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to give a tan oil
CUSTOM
Type
CUSTOM
Details
The product was used without further purification

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
BrC1=C2CCN(CC2=C(C(=C1)N)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.